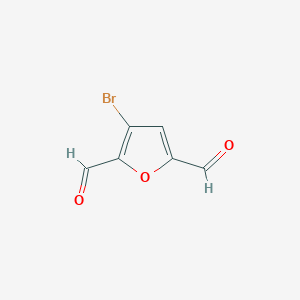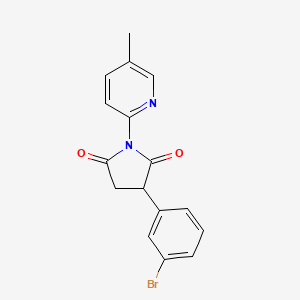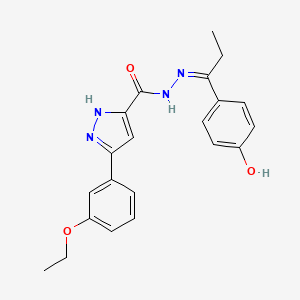
5-(3-Ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with ethoxyphenyl and hydroxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 3-ethoxybenzaldehyde with 4-hydroxyacetophenone to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with carbohydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for anti-inflammatory, antioxidant, or anticancer properties.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of hydroxy and ethoxy groups suggests potential interactions with hydrogen bonding and hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Ethoxyphenyl)-1H-pyrazole-3-carbohydrazide: Lacks the hydroxyphenyl group, which may affect its biological activity.
N’-(1-(4-Hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide: Lacks the ethoxyphenyl group, which may influence its solubility and reactivity.
Uniqueness
The combination of ethoxyphenyl and hydroxyphenyl groups in 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide provides a unique set of chemical properties, such as enhanced solubility, potential for hydrogen bonding, and specific reactivity patterns. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
303106-43-6 |
|---|---|
Molekularformel |
C21H22N4O3 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
3-(3-ethoxyphenyl)-N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-3-18(14-8-10-16(26)11-9-14)22-25-21(27)20-13-19(23-24-20)15-6-5-7-17(12-15)28-4-2/h5-13,26H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-18- |
InChI-Schlüssel |
ZLUNYKOZIYODPF-PYCFMQQDSA-N |
Isomerische SMILES |
CC/C(=N/NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC)/C3=CC=C(C=C3)O |
Kanonische SMILES |
CCC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


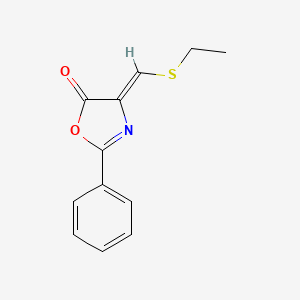
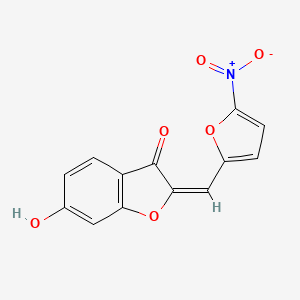
![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)
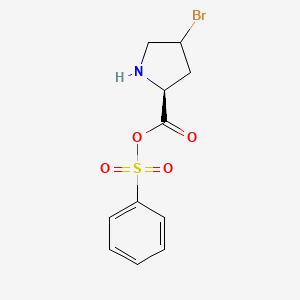
![4-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B12882908.png)
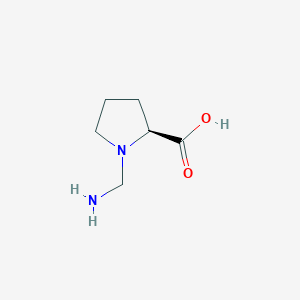
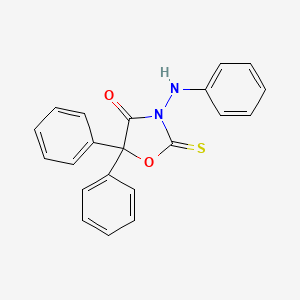
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
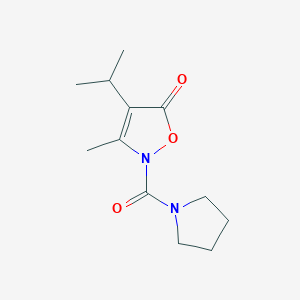
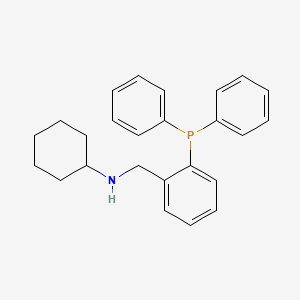
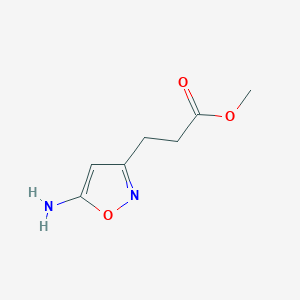
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
